Aqueous Solubility Advantage: Sodium Salt Form vs. Epalrestat Free Acid
The target compound's sodium salt form confers a fundamental solubility advantage over the neutral free-acid benchmark epalrestat. Epalrestat is reported as insoluble in water (<1 mg/mL) and requires DMSO (up to 30 mg/mL) or CMC-Na suspension for in vivo administration . Sodium salt formation is the most established strategy for enhancing aqueous solubility of carboxylic acid drugs, with salt solubility governed by the pH-solubility profile and counterion identity [1]. The sodium counterion in the target compound replaces the proton of the free carboxylic acid, generating a stable ionic species expected to exhibit dramatically higher aqueous solubility than epalrestat. While direct solubility measurements for CAS 85050-07-3 are not publicly available in primary literature, the physicochemical principle is well-established: the logP of the rhodanine-3-acetic acid core is -0.13 to -0.37 , indicating intrinsic hydrophilicity that the sodium salt fully ionizes in aqueous media, unlike the neutral, water-insoluble epalrestat.
| Evidence Dimension | Aqueous solubility (qualitative ranking) / Salt form advantage |
|---|---|
| Target Compound Data | Sodium salt of rhodanine-3-acetic acid pyridinylidene derivative; ionized carboxylate group; core scaffold logP = -0.37 to -0.13 |
| Comparator Or Baseline | Epalrestat (CAS 82159-09-9): water-insoluble (<1 mg/mL), soluble only in DMSO; Free acid form; no salt |
| Quantified Difference | Sodium salt expected to be substantially more water-soluble than epalrestat (water-insoluble); precise fold-difference not directly measured but class-level salt solubility enhancement typically ranges from 10- to >100-fold |
| Conditions | Theoretical prediction based on salt formation principles (Salt formation to improve drug solubility, Adv. Drug Deliv. Rev. 2007); core logP from MolBase and ChemSrc |
Why This Matters
For assay development, in vivo pharmacology, and formulation, a water-soluble sodium salt avoids DMSO toxicity artifacts and enables direct aqueous buffer dilution, reducing experimental variability and improving translational relevance.
- [1] Serajuddin, A.T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
